2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid is a complex organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid with appropriate amines. The carboxylic acid group is activated using reagents like N,N’-carbonyldiimidazole (CDI) to facilitate the reaction . The reaction is carried out under mild conditions, often in solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMA) with lithium chloride (LiCl) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-2-oxochromen-7-yl)oxyacetic acid
- 7-Carboxymethoxy-4-methylchromen-2-one
- 2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid
Uniqueness
2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid is unique due to its specific structural features, such as the combination of chromene and amide functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[2-(4-methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-4-5-14(18(22)23)19-17(21)11(3)24-12-6-7-13-10(2)8-16(20)25-15(13)9-12/h6-9,11,14H,4-5H2,1-3H3,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZOCTGZIOGBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.